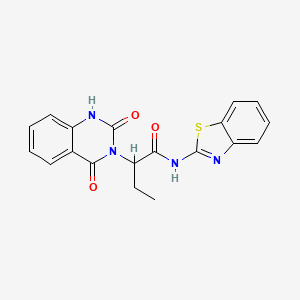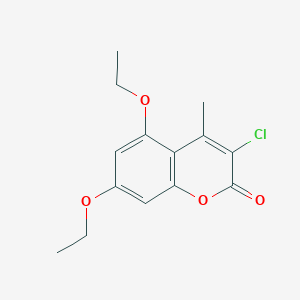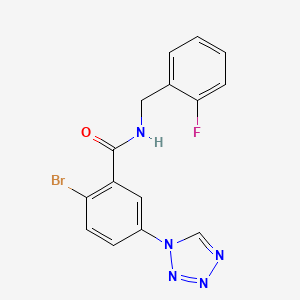![molecular formula C24H18Cl2O4 B11152136 7-[(2,6-dichlorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one](/img/structure/B11152136.png)
7-[(2,6-dichlorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2,6-dichlorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound belongs to the class of chromen-2-ones, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,6-dichlorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the core chromen-2-one structure. This can be achieved through the condensation of appropriate phenolic compounds with acetoacetic ester derivatives.
Substitution Reactions: The introduction of the 2,6-dichlorobenzyl group is usually carried out via nucleophilic substitution reactions. This involves reacting the chromen-2-one core with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Etherification: The final step involves the etherification of the chromen-2-one with 4-methoxyphenol under suitable conditions, often using a catalyst like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one structure, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products include nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 7-[(2,6-dichlorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound is studied for its potential pharmacological properties. Chromen-2-one derivatives are known for their anti-inflammatory, antioxidant, and antimicrobial activities, making this compound a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects. Studies may explore its efficacy in treating conditions such as inflammation, infections, and possibly cancer, given the biological activities of related compounds.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-[(2,6-dichlorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one involves its interaction with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are likely mediated through pathways involving oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
- 7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2H-chromen-2-one
- 7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 7-[(2,6-dichlorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one stands out due to the presence of both the 2,6-dichlorobenzyl and 4-methoxyphenyl groups. These substituents may enhance its biological activity and specificity, making it a more potent candidate for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C24H18Cl2O4 |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
7-[(2,6-dichlorophenyl)methoxy]-4-(4-methoxyphenyl)-8-methylchromen-2-one |
InChI |
InChI=1S/C24H18Cl2O4/c1-14-22(29-13-19-20(25)4-3-5-21(19)26)11-10-17-18(12-23(27)30-24(14)17)15-6-8-16(28-2)9-7-15/h3-12H,13H2,1-2H3 |
InChI Key |
CRKMIFYRZXMUPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-4-[({[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11152053.png)
![ethyl 2-[(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]propanoate](/img/structure/B11152057.png)
![N-isopropyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide](/img/structure/B11152065.png)
![N-cyclooctyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B11152067.png)
![methyl 4,5-dimethoxy-2-[({trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]benzoate](/img/structure/B11152079.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-valinate](/img/structure/B11152081.png)
![1-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-4-carboxylic acid](/img/structure/B11152088.png)
![1-(4-Fluorophenyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine](/img/structure/B11152095.png)

![7,8-dimethoxy-5-methyl-3-[2-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-2-oxoethyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11152103.png)

![3-{(2S)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11152110.png)

![3-(2-{[4-(2-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one](/img/structure/B11152124.png)
